An In-depth Technical Guide to 3,5-Dibromo-2-chlorobenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3,5-Dibromo-2-chlorobenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Dibromo-2-chlorobenzonitrile, a halogenated aromatic nitrile with significant potential as a versatile building block in synthetic organic chemistry. Drawing upon established chemical principles and analogous reactivity data, this document details its synthesis, explores its chemical properties, and discusses its prospective applications, particularly within the realm of pharmaceutical research and development.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
Polysubstituted benzonitriles are a class of organic compounds of paramount importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple, distinct halogen substituents on the aromatic ring, coupled with the reactive nitrile functionality, provides a scaffold ripe for selective and diverse chemical transformations. 3,5-Dibromo-2-chlorobenzonitrile (CAS No. 1160574-24-2) epitomizes this strategic value, offering a unique combination of steric and electronic properties that can be exploited for the construction of novel molecular architectures. The differential reactivity of the bromine and chlorine atoms, in conjunction with the versatility of the nitrile group, allows for a stepwise and controlled functionalization, making it a highly attractive intermediate for medicinal chemists.
Physicochemical and Safety Data
While comprehensive experimental data for 3,5-Dibromo-2-chlorobenzonitrile is not extensively reported in publicly accessible literature, key identifiers and safety information have been compiled from reliable chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 1160574-24-2 | [1] |
| Molecular Formula | C₇H₂Br₂ClN | [1] |
| Molecular Weight | 295.37 g/mol | |
| IUPAC Name | 3,5-Dibromo-2-chlorobenzonitrile | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
Safety Profile:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Signal Word: Warning[1]
Synthesis of 3,5-Dibromo-2-chlorobenzonitrile
The synthesis of 3,5-Dibromo-2-chlorobenzonitrile can be logically approached through a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3,5-dibromobenzaldehyde, followed by its conversion to the target nitrile via a Sandmeyer reaction. This synthetic strategy is predicated on well-established and robust organic transformations.
Stage 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde
The precursor, 2-amino-3,5-dibromobenzaldehyde, is a crucial intermediate in the synthesis of various compounds, including the mucolytic agent Ambroxol. A common synthetic route involves the reduction of o-nitrobenzaldehyde followed by direct bromination.
Experimental Protocol:
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Step 1: Reduction of o-Nitrobenzaldehyde. In a suitable reaction vessel, o-nitrobenzaldehyde is dissolved in a mixed solvent system of ethanol and water. To this solution, iron powder and a catalytic amount of glacial acetic acid and concentrated hydrochloric acid are added. The mixture is heated to reflux for approximately 40-60 minutes to effect the reduction of the nitro group to an amine. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Step 2: Bromination. After the reduction is complete, the reaction mixture is cooled to 0°C in a cold trap. Bromine is then added dropwise to the cooled solution. The reaction is allowed to proceed at room temperature for 2-2.5 hours.
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Step 3: Work-up and Purification. Upon completion of the bromination, the reaction is stopped, and the mixture is filtered. The filtrate is then extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-amino-3,5-dibromobenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as acetone to afford a light yellow solid.
Caption: Workflow for the synthesis of 2-amino-3,5-dibromobenzaldehyde.
Stage 2: Conversion to 3,5-Dibromo-2-chlorobenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3] In this stage, the amino group of 2-amino-3,5-dibromobenzaldehyde is transformed into a nitrile group.
Experimental Protocol:
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Step 1: Diazotization. 2-Amino-3,5-dibromobenzaldehyde is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature within this range to form the corresponding diazonium salt in situ. The formation of the diazonium salt is a critical step, and careful temperature control is necessary to prevent its decomposition.[4][5]
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Step 2: Sandmeyer Cyanation. In a separate flask, a solution of copper(I) cyanide (CuCN) in potassium cyanide (KCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN/KCN solution. The reaction mixture is stirred, and the temperature is gradually raised to facilitate the substitution of the diazonium group with the nitrile group. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][3]
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Step 3: Work-up and Purification. After the reaction is complete, the mixture is neutralized and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude 3,5-Dibromo-2-chlorobenzonitrile can then be purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for the Sandmeyer synthesis of 3,5-Dibromo-2-chlorobenzonitrile.
Chemical Reactivity and Synthetic Potential
The chemical reactivity of 3,5-Dibromo-2-chlorobenzonitrile is dictated by the interplay of its three distinct functional components: the two bromine atoms, the chlorine atom, and the nitrile group.
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Differential Halogen Reactivity: In many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This differential reactivity is a powerful tool in synthetic chemistry, as it allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. This enables a programmed, stepwise elaboration of the aromatic core.
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Nucleophilic Aromatic Substitution (SNAr): The presence of three electron-withdrawing halogen atoms and a nitrile group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. Strong nucleophiles can displace one or more of the halogen atoms, with the position of substitution being influenced by both steric and electronic factors.
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Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. Common transformations include:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3,5-dibromo-2-chlorobenzoic acid) or amide intermediate.
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Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine (3,5-dibromo-2-chlorobenzylamine).
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Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
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Caption: Key reaction pathways for 3,5-Dibromo-2-chlorobenzonitrile.
Potential Applications in Drug Discovery
While specific applications of 3,5-Dibromo-2-chlorobenzonitrile are not yet widely documented in peer-reviewed literature, the utility of its structural isomers and related polyhalogenated benzonitriles as pharmaceutical intermediates is well-established. For instance, 4-bromo-2-chlorobenzonitrile is a known intermediate in the synthesis of androgen receptor antagonists, which are investigated for the treatment of prostate cancer.[6]
Given this precedent, 3,5-Dibromo-2-chlorobenzonitrile represents a promising scaffold for the development of novel therapeutic agents. Its potential as a key building block can be envisioned in the synthesis of:
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Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor. The polysubstituted aromatic ring allows for the precise positioning of various substituents to optimize binding affinity and selectivity for the target kinase.
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Novel Heterocyclic Systems: The versatile reactivity of this compound makes it an ideal starting material for the construction of complex, fused heterocyclic ring systems, which form the core of many biologically active molecules.
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Molecular Probes and Tool Compounds: The ability to selectively functionalize the different positions of the benzene ring makes this compound valuable for creating molecular probes to study biological processes or as tool compounds for target validation in drug discovery.
The strategic placement of the halogen atoms can be used to modulate the pharmacokinetic properties of a drug candidate, such as its metabolic stability and bioavailability.
Conclusion
3,5-Dibromo-2-chlorobenzonitrile is a chemical entity with considerable, yet largely untapped, potential in synthetic organic chemistry. Its well-defined structure, coupled with the predictable and differential reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular targets. While a detailed experimental characterization is not yet prevalent in the public domain, this guide provides a robust framework for its synthesis and a clear rationale for its potential applications, particularly in the innovative field of drug discovery and development. As the demand for novel and diverse chemical scaffolds continues to grow, the strategic application of intermediates like 3,5-Dibromo-2-chlorobenzonitrile will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- Google Patents. Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A.
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Eureka | Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
- Google Patents.
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European Patent Office. PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. EP 3280710 B1. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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YouTube. Sandmeyer Reaction - experimental procedure and set up.[Link]
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